![molecular formula C13H14ClN3OS B2553195 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide CAS No. 338749-95-4](/img/structure/B2553195.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide involves a series of chemical reactions starting with the formation of thiazolidin-4-one derivatives. In one study, the precursor to similar compounds was synthesized through a one-pot reaction involving an amino component, p-dimethylaminobenzaldehyde, and mercapto succinic acid . This process likely shares similarities with the synthesis of the compound , where nucleophilic substitution reactions play a crucial role. The nucleophilic substitution was used to introduce acetamide or benzamide groups to the thiazolidin-4-one derivatives, forming the final compounds .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure is further modified by the substitution of a dimethylamino group and a chlorophenyl group at specific positions on the thiazole ring. The exact structure would be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as indicated in the synthesis of related compounds .
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in hydrolysis reactions under certain conditions, while the thiazole ring might participate in electrophilic substitution reactions due to the presence of an electron-rich nitrogen atom. The chlorophenyl group could also be a site for further substitution reactions, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide would include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for understanding the compound's behavior in biological systems and would be determined experimentally. The related compounds synthesized in the studies showed activity against acetylcholinesterase, suggesting that the compound may also exhibit similar biological activities .
Relevant Case Studies
While the provided data does not include specific case studies for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide, the pharmacological investigation of related thiazolidin-4-one derivatives revealed anticonvulsant activities . This suggests potential therapeutic applications for the compound , which could be explored in future research. Additionally, the biological screening of similar compounds against enzymes like acetylcholinesterase indicates that they may have potential as therapeutic agents for diseases where these enzymes are implicated .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in this area primarily focuses on the synthesis of derivatives and structural analysis of compounds with similar chemical frameworks. One study details the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing carbodiimide condensation, showcasing a method that could be applicable to the synthesis of compounds including N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide (P. Yu et al., 2014). Another study provides an X-ray crystallographic analysis of a structurally similar acetamide, highlighting the molecular geometry and intermolecular interactions that could be relevant for understanding the physical properties of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide (K. Saravanan et al., 2016).
Biological Activities and Applications
A significant portion of research investigates the potential biological activities of compounds related to N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide. For example, a study on the synthesis of 1,3,4-oxadiazole derivatives exhibits promising α-glucosidase inhibitory potential, suggesting applications in managing diabetes and related metabolic disorders (M. Iftikhar et al., 2019). Another study explores the anticonvulsant activities of thiazolidin-4-ones, indicating potential therapeutic applications for compounds within this chemical class (M. Senthilraja & V. Alagarsamy, 2012).
Molecular Modeling and Photovoltaic Efficiency
Research also extends into molecular modeling and the study of compounds for photovoltaic applications. A study on benzothiazolinone acetamide analogs examines their light harvesting efficiency and non-linear optical (NLO) activity, suggesting potential use in dye-sensitized solar cells (Y. Mary et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWOUQXEMDDASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)
![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)
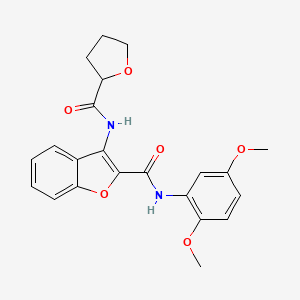
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)
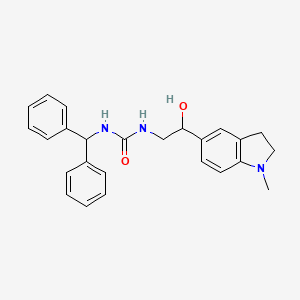
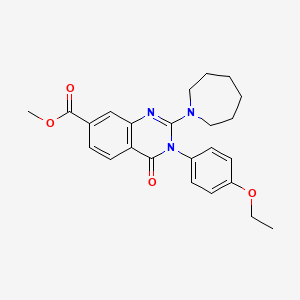
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
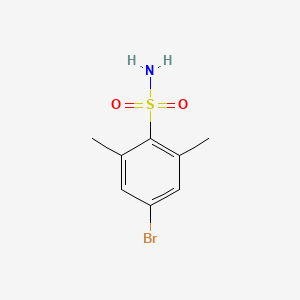
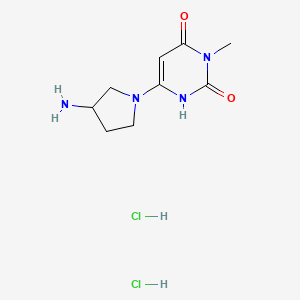
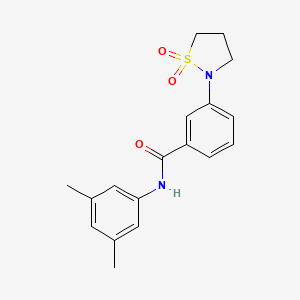
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
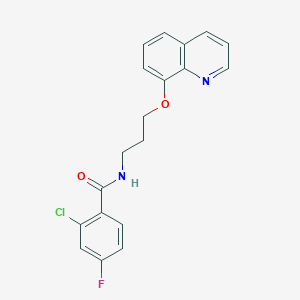
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)